molecular formula C19H20N2O4 B2986930 5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950318-68-0

5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No. B2986930
CAS RN: 950318-68-0
M. Wt: 340.379
InChI Key: SVXSMPKOWYUDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of diazepines . Diazepine is a seven-membered heterocyclic compound with two nitrogen atoms (e.g., in ring positions 1 and 2). Types include: 1,2-diazepine, 1,3-diazepine, 1,4-diazepine. Benzodiazepines, a class of commonly used medications, have a structure that contains a 1,4-diazepine ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, diazepines can be synthesized through various methods. For example, a palladium-catalyzed transfer hydrogenation/condensation cascade of nitro arenes under microwave irradiation has been used for the synthesis of 1,4-benzodiazepine-2,5-diones .


Molecular Structure Analysis

The compound contains a diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also contains a benzoyl group and a dimethoxybenzoyl group, which are common functional groups in organic chemistry.

Scientific Research Applications

Synthesis and Potential Biological Activity

  • This compound is involved in the synthesis of new derivatives of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones. These derivatives show potential biological and pharmacological activities as anticonvulsants and schizophrenia treatments in the central nervous system (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Structure and Chemical Analysis 2. The structure and chemical properties of similar compounds, such as dibenzo[b,e][1,4]diazepin-11-yl benzoic acids and their derivatives, have been analyzed. These studies provide insights into their molecular structures and potential applications in various fields (Ukhin et al., 2011).

Pharmacological Research 3. Research has explored the synthesis of rhoeadine-type alkaloids, including derivatives of 5-(3,4-dimethoxybenzoyl)-2,3-dihydro-7,8-dimethoxy-3-methyl-1H-3-benzazepine, which could have implications in pharmacological studies (Kametani, Hirata, Satoh, & Fukumoto*, 1975).

Cytotoxicity and Enzyme Inhibition 4. Studies have shown that derivatives of 1H-benzo[e][1,4]diazepin-2(3H)-one exhibit cytotoxic properties and can act as inhibitors of enzymes like cathepsin B, which are implicated in cancer-related events (Spencer et al., 2009).

Antidepressant and Anxiolytic Effects 5. Certain 1,4-benzodiazepine-2-one derivatives have shown promising antidepressant effects in vivo, indicating potential for development as therapeutic agents (Singh et al., 2010).

Future Directions

While specific future directions for this compound were not found, diazepines and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

5-(3,4-dimethoxybenzoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-11-21(15-7-5-4-6-14(15)20-18(12)22)19(23)13-8-9-16(24-2)17(10-13)25-3/h4-10,12H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXSMPKOWYUDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.